

# An In-depth Technical Guide on the Physicochemical Properties of N-Cyanoacetylurethane

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## Compound of Interest

Compound Name: Acetylurethane

Cat. No.: B1265525

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An important clarification on "**Acetylurethane**": Initial searches for "**acetylurethane**" yield ambiguous results, with the most comprehensive data pointing towards N-Cyano**acetylurethane**. Given the specificity of the available scientific data, this guide will focus on the physicochemical properties of N-Cyano**acetylurethane**. For clarity, brief comparative data for urethane (ethyl carbamate) is also provided.

## Core Physicochemical Properties of N-Cyanoacetylurethane

N-Cyano**acetylurethane** is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.<sup>[1][2]</sup> Its utility is largely dictated by its distinct physicochemical characteristics.

## Chemical Identity and Structure

- IUPAC Name: ethyl N-(2-cyanoacetyl)carbamate<sup>[3]</sup>
- Synonyms: Cyano**acetylurethane**, Ethyl Cyanoacetylcarbamate, N-Carbethoxy-2-cyanoacetamide<sup>[3]</sup>
- CAS Number: 6629-04-5<sup>[1][3]</sup>

- Molecular Formula:  $C_6H_8N_2O_3$  [1][3]
- Molecular Weight: 156.14 g/mol [1][3]
- Chemical Structure:

## Quantitative Physicochemical Data

The key physicochemical parameters of N-Cyanoacetylurethane are summarized in the table below, with comparative values for Urethane (Ethyl Carbamate) where available.

Property	N-Cyanoacetylurethane	Urethane (Ethyl Carbamate)
Melting Point	167-169 °C [4][5][6]	48-50 °C [7][8]
Boiling Point	280.35 °C (estimated) [5][6]	182-184 °C [7][8]
Density	1.197 g/cm <sup>3</sup> [5][6]	1.10 g/cm <sup>3</sup> [8]
pKa	3.46 ± 0.10 (Predicted) [4][5][6]	Not available
LogP	0.56368 [6]	Not available
Solubility	Soluble in DMSO, Methanol [4][5][6]	Soluble in water, alcohol, ether, chloroform [7]

### Additional Computed Properties for N-Cyanoacetylurethane:

Property	Value
Hydrogen Bond Donor Count	1 [6]
Hydrogen Bond Acceptor Count	4 [6]
Rotatable Bond Count	3 [6]
Exact Mass	156.05349212 Da [6]
Complexity	203 [6]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory practices.

### Synthesis of N-Cyanoacetylurethane

A common laboratory synthesis involves the condensation of cyanoacetic acid and ethyl carbamate.<sup>[9]</sup>

Procedure:

- To a solution of 2-cyanoacetic acid (1.0 mol) and ethyl carbamate (1.0 mol) in toluene (500 mL), slowly add phosphorus oxychloride (0.5 mol).
- Add dimethylformamide (DMF, 5 mL) to the mixture.
- Heat the reaction mixture to 70°C for 2 hours.
- After cooling to room temperature, quench the reaction by adding 500 mL of water to decompose the remaining phosphorus oxychloride.
- The product precipitates as a white solid. Collect the solid by suction filtration.
- Wash the filtered solid with diethyl ether and dry to yield N-cyanoacetylurethane.

### Melting Point Determination (Capillary Method)

Procedure:

- Ensure the sample of N-cyanoacetylurethane is completely dry and in a powdered form.
- Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.<sup>[10]</sup>
- Place the capillary tube into a melting point apparatus.<sup>[11][12]</sup>
- Heat the sample rapidly to approximately 15°C below the expected melting point (167°C).

- Reduce the heating rate to 1-2°C per minute to allow for accurate measurement.[7]
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10][13]

## Boiling Point Determination (Thiele Tube Method)

As N-cyanoacetylurethane is a solid at room temperature, its boiling point is typically determined from a melt.

Procedure:

- Place a small amount of the sample into a small test tube (half-full).
- Insert a capillary tube (sealed end up) into the test tube.
- Attach the test tube to a thermometer using a rubber band.
- Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is positioned near the center.[14]
- Gently heat the side arm of the Thiele tube with a burner, causing the oil to circulate and heat the sample evenly.[14]
- Continue heating until a steady stream of bubbles emerges from the capillary tube.
- Remove the heat and allow the apparatus to cool.
- The temperature at which the liquid is drawn back into the capillary tube is the boiling point. [14]

## Solubility Determination

Procedure:

- Measure a precise volume of the solvent (e.g., DMSO or Methanol) into a test tube.
- Maintain the test tube at a constant temperature.

- Add a small, weighed amount of N-cyano**acetylurethane** to the solvent.
- Agitate the mixture vigorously until the solid is completely dissolved.
- Continue adding small, known quantities of the solute until a saturated solution is formed (i.e., a small amount of undissolved solid remains).[\[15\]](#)
- The total mass of the dissolved solute in the known volume of solvent at that temperature represents its solubility.

## pKa Determination

The dissociation constant (pKa) can be determined using potentiometric titration as outlined by OECD Guideline 112.[\[8\]](#)[\[16\]](#)[\[17\]](#)

Procedure:

- Prepare a solution of N-cyano**acetylurethane** of known concentration in purified water.
- Titrate the solution with a standard solution of a strong base (e.g., NaOH) of known concentration.
- Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa is the pH at the half-equivalence point of the titration curve.[\[18\]](#)

## LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is determined by measuring the distribution of the compound between n-octanol and water.

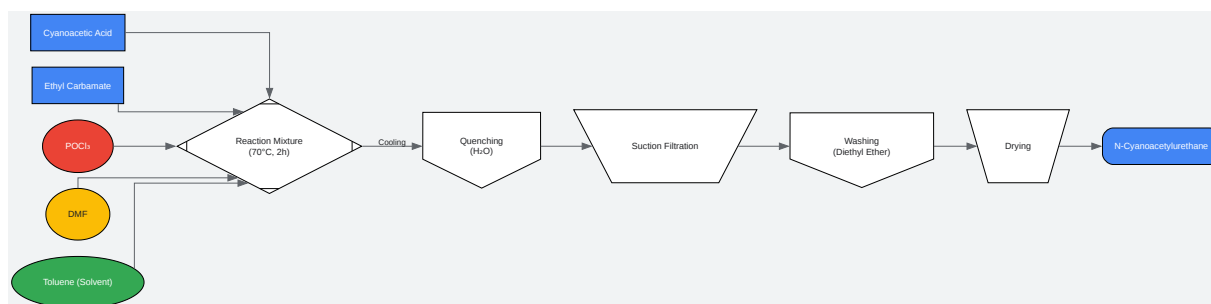
Procedure:

- Prepare a stock solution of N-cyano**acetylurethane** in n-octanol.

- Mix a known volume of this n-octanol solution with a known volume of water in a separatory funnel.
- Shake the funnel for a predetermined period to allow for partitioning equilibrium to be reached.<sup>[4][5]</sup>
- Allow the two phases (n-octanol and water) to separate completely.
- Carefully collect samples from both the n-octanol and water layers.
- Determine the concentration of N-cyano**acetylurethane** in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Visualized Experimental Workflow: Synthesis of N-Cyanoacetylurethane

The following diagram illustrates the synthesis pathway for N-cyano**acetylurethane**.



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Caption: Synthesis workflow for N-Cyanoacetylurethane.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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